O-Bis(2-aminoethoxy)benzene
Description
Contextualization within Diamine and Bis-ether Architectures in Organic Chemistry
Diamines are organic compounds containing two amino groups and are fundamental monomers in the preparation of polyamides, polyimides, and polyureas. wikipedia.org The presence of two reactive amine sites allows for the formation of long-chain polymers and complex macrocyclic structures. Vicinal diamines, where the amino groups are on adjacent carbon atoms, are particularly important as ligands in coordination chemistry and are found in many biological molecules. wikipedia.org
Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally less reactive than amines. However, the ether linkages in O-Bis(2-aminoethoxy)benzene provide flexibility and influence the spatial arrangement of the molecule. The combination of the rigid benzene (B151609) ring with the flexible aminoethoxy side chains creates a pre-organized structure that is highly advantageous for specific chemical syntheses. This unique architecture allows it to act as a versatile building block, particularly in the field of supramolecular chemistry and materials science. beilstein-journals.orgmostwiedzy.pl
The synthesis of related diamine structures, such as 1,2-bis(2′-aminophenoxy)-3-R-benzene, often involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction of nitro groups to amines. rsc.orguzh.ch For instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with a catechol derivative, followed by reduction, yields the corresponding diamine. rsc.orguzh.ch
Academic Significance and Research Trajectories
The academic significance of this compound lies in its role as a precursor for synthesizing more complex molecules with specific functionalities. Key research trajectories include its use in the formation of Schiff bases, macrocycles, and coordination complexes.
Schiff Base Formation:
The primary amine groups of this compound readily react with aldehydes and ketones to form Schiff bases. ijpbs.comnih.govscirp.org Schiff bases are compounds containing a carbon-nitrogen double bond (imine group) and are widely studied for their coordination properties and biological applications. ijpbs.comscielo.org.za The condensation of this compound with various aldehydes can produce tetradentate Schiff base ligands with an N₂O₂ donor set. ijpbs.com These ligands are crucial for designing metal complexes with potential catalytic and medicinal applications. ijpbs.com
For example, the reaction of diamines with 2-hydroxy-1-naphthaldehyde (B42665) yields tetradentate Schiff base ligands that can coordinate with metal ions like Cu(II) and Zn(II). rsc.orguzh.ch The resulting complexes often exhibit specific geometries, such as distorted square-pyramidal, which can induce chirality at the metal center. rsc.orguzh.ch
Macrocycle Synthesis:
This compound is an excellent starting material for the synthesis of macrocyclic compounds. nih.govanalis.com.my Macrocycles are large ring structures that have applications in drug discovery and as synthetic receptors for ion and molecule recognition. beilstein-journals.orgnih.gov The flexible yet pre-organized nature of this compound facilitates high-yield cyclization reactions. Template synthesis, where a metal ion directs the condensation of the reactants to form the macrocycle, is a common strategy. analis.com.my For instance, bimetallic macrocyclic complexes have been synthesized through the condensation of pyridine-2,6-dicarboxaldehyde with 1,2-bis(2-aminoethoxy)ethane in the presence of metal ions. researchgate.net
Coordination Chemistry:
The N₂O₂ donor atoms in this compound and its derivatives make it a potent ligand for a variety of metal ions. The resulting coordination complexes have been investigated for their diverse structural and electronic properties. The coordination of metal ions can lead to the formation of one-dimensional coordination polymers, where the ligand bridges metal centers. researchgate.net The study of these complexes provides insights into the fundamental principles of coordination chemistry and can lead to the development of new materials with interesting magnetic or electronic properties.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| This compound | 2,2'-(1,2-Phenylenebis(oxy))diethanamine; 2-[2-(2-aminoethoxy)phenoxy]ethanamine | C₁₀H₁₆N₂O₂ |
| 1,2-Bis(2-aminoethoxy)ethane | 1,8-Diamino-3,6-dioxaoctane; Ethylene (B1197577) Glycol Bis(2-aminoethyl) Ether | C₆H₁₆N₂O₂ |
| 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | |
| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | |
| Pyridine-2,6-dicarboxaldehyde | C₇H₅NO₂ | |
| Schiff Base | Azomethine | R₂C=NR' |
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 196.25 g/mol nih.gov |
| Molecular Formula | C₁₀H₁₆N₂O₂ nih.gov |
| Appearance | Yellow solid lookchem.com |
| CAS Number | 42988-85-2 nih.gov |
| Topological Polar Surface Area | 70.5 Ų nih.gov |
| Hydrogen Bond Donor Count | 2 chemscene.com |
| Hydrogen Bond Acceptor Count | 4 chemscene.com |
| Rotatable Bond Count | 6 chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAWLSAOFCZZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366033 | |
| Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42988-85-2 | |
| Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for O Bis 2 Aminoethoxy Benzene and Its Analogues
Established Synthetic Pathways to O-Bis(2-aminoethoxy)benzene
The most established and widely utilized method for the synthesis of this compound is based on the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com This classical organic reaction provides a reliable route for forming ether linkages by reacting an alkoxide with an alkyl halide. youtube.comyoutube.com
The synthesis typically proceeds in a two-step sequence starting from catechol (1,2-dihydroxybenzene).
Step 1: Di-O-alkylation of Catechol
In the initial step, catechol is reacted with a suitable two-carbon synthon bearing a leaving group and a protected or precursor amino functionality. A common approach involves using 2-chloroethanol (B45725). Catechol is first deprotonated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), in a suitable polar aprotic solvent like dimethylformamide (DMF) to form the disodium (B8443419) or dipotassium (B57713) salt of catecholate. This nucleophilic species then undergoes a double SN2 reaction with two equivalents of 2-chloroethanol to yield the intermediate, 1,2-bis(2-hydroxyethoxy)benzene.
Step 2: Conversion of the Diol to the Diamine
The resulting diol is then converted into the target diamine. This transformation can be achieved through several methods:
Mesylation/Tosylation followed by Azide (B81097) Substitution and Reduction: The hydroxyl groups of the diol are first converted to good leaving groups, such as mesylates or tosylates, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting dimesylate or ditosylate is then treated with sodium azide (NaN3) to introduce the azide groups via an SN2 reaction. Finally, the diazide is reduced to the diamine, this compound, using a reducing agent such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., H2 over Pd/C).
Mitsunobu Reaction: An alternative route involves the direct conversion of the diol to the diazide using the Mitsunobu reaction, with reagents like triphenylphosphine (B44618) (PPh3), diethyl azodicarboxylate (DEAD), and hydrazoic acid (HN3). This is followed by reduction to the diamine.
Conversion to Dihalide and Amination: The diol can be converted to the corresponding dichloride or dibromide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting dihalide is then reacted with a source of ammonia (B1221849), such as a concentrated solution of ammonia in an autoclave, or through a Gabriel synthesis involving phthalimide, to yield the final diamine.
A plausible synthetic scheme is outlined below:
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | Catechol, 2-Chloroethanol | K2CO3, DMF | 1,2-Bis(2-hydroxyethoxy)benzene | Williamson Ether Synthesis |
| 2a | 1,2-Bis(2-hydroxyethoxy)benzene | MsCl, Pyridine | 1,2-Bis(2-mesyloxyethoxy)benzene | Mesylation |
| 2b | 1,2-Bis(2-mesyloxyethoxy)benzene | NaN3, DMF | 1,2-Bis(2-azidoethoxy)benzene | Nucleophilic Substitution |
| 2c | 1,2-Bis(2-azidoethoxy)benzene | LiAlH4, THF or H2, Pd/C | This compound | Reduction |
Synthesis of Structurally Related Diamine and Aminoether Building Blocks
The synthetic principles applied to this compound are also relevant to a wide range of structurally related compounds that are valuable as chelating agents, monomers, and organic intermediates.
Bis(2-aminoethyl)amine, often referred to as diethylenetriamine, and its derivatives are fundamental building blocks. One common synthetic approach involves the reaction of ethylenediamine (B42938) with 2-chloroethylamine (B1212225) or the reaction of ammonia with 2-chloroethylamine under pressure. More complex derivatives can be synthesized by reacting bis(2-aminoethyl)amine with various electrophiles. For instance, novel thiourea (B124793) derivatives have been prepared by heating bis(2-aminoethyl)amine with suitable isothiocyanates.
Aminobenzenethiols are important precursors for the synthesis of benzothiazoles and phenothiazines. Several methods exist for their preparation:
Herz Reaction: This method involves the treatment of an arylamine with sulfur monochloride (S2Cl2) to form a thiazathiolium chloride (Herz compound), which upon hydrolysis yields the sodium salt of the corresponding 2-aminobenzenethiol.
Reduction of Disulfides: A common route is the reduction of o-nitrophenyl disulfides. These disulfides are typically prepared from o-nitrochlorobenzenes and sodium polysulfides. The subsequent reduction, often using tin and hydrochloric acid, yields the aminothiol (B82208) hydrochloride in good yield.
From Aminobenzothiazoles: 2-Aminobenzothiazoles can be synthesized via several routes, including the reaction of anilines with thiourea and an oxidizing agent. These intermediates can then be hydrolyzed, for example with aqueous potassium hydroxide, to afford the desired 2-aminobenzenethiol.
1,2-Bis(2-aminoethoxy)ethane (EDR-148) is a close structural analogue of the title compound, lacking the benzene (B151609) ring. tcichemicals.comgoogle.com It is synthesized from ethylene (B1197577) glycol, which is first reacted with ethylene oxide to form triethylene glycol. The terminal hydroxyl groups of triethylene glycol are then converted to amines, typically via a process involving amination over a catalyst at high temperature and pressure.
The synthesis of related polyether diamines often involves the ring-opening polymerization of epoxides, such as ethylene oxide or propylene (B89431) oxide, followed by amination of the resulting polyether polyol. A method for synthesizing 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene involves reacting hydroquinone (B1673460) with 2-(2-chloroethoxy)ethanol (B196239) in the presence of catalysts, which can then be converted to the corresponding diamine.
Functionalization Strategies for Benzene-Based Amine Compounds
The aromatic ring and amine functionalities of benzene-based amines offer multiple sites for further chemical modification. These strategies are key to tailoring the properties of the molecules for specific applications.
N-Alkylation and N-Acylation: The primary amine groups are nucleophilic and can be readily alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form secondary or tertiary amines and amides, respectively.
Reductive Amination: Aldehydes and ketones can be reacted with the amine groups in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-alkylated derivatives.
Electrophilic Aromatic Substitution: The benzene ring, activated by the alkoxy groups, is susceptible to electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the ortho-alkoxy groups will typically favor substitution at the 4- and 5-positions of the benzene ring.
Directed Ortho-Metalation (DoM): Functional groups on the side chains can direct the deprotonation of the aromatic ring at an adjacent position using a strong base like n-butyllithium. The resulting aryllithium species can then be trapped with various electrophiles, allowing for precise functionalization of the benzene core.
Advanced Synthetic Approaches
While classical methods are reliable, modern synthetic chemistry offers more advanced and efficient approaches that could be applied to the synthesis of this compound and its analogues.
Transition Metal-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination could be envisioned as a potential route. For example, a suitably protected 2-aminoethanol could be coupled with 1,2-dibromobenzene (B107964) in a palladium-catalyzed reaction to form the C-O bonds, although O-arylation is typically achieved with phenols. Ullmann condensation is another powerful tool for forming diaryl ethers and could be adapted for such syntheses.
One-Pot and Tandem Reactions: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency. For instance, a tandem reductive amination of a dialdehyde (B1249045) derived from catechol could potentially form the diamine in a more streamlined fashion.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the Williamson ether synthesis by providing rapid and uniform heating.
These advanced methods offer pathways to synthesize these complex molecules with greater efficiency, control, and in a more environmentally friendly manner compared to some traditional multi-step procedures.
Template-Directed Synthesis for Macrocyclic Systems
Template-directed synthesis is a powerful strategy for the construction of complex macrocyclic architectures that can be challenging to prepare through conventional methods. This approach utilizes a metal ion or another species to pre-organize the linear precursors into a conformation that favors cyclization over intermolecular polymerization. While direct examples detailing the use of this compound in template-directed synthesis are not extensively documented in the provided search results, the synthesis of analogous macrocycles using similar flexible diamines provides a strong precedent for its application.
A notable example involves the cyclic (2+2) template condensation of pyridine-2,6-dicarboxaldehyde with 1,2-bis(2-aminoethoxy)ethane, a non-aromatic analogue of this compound, using Pb(SCN)₂ as the metal template. This reaction yields a macrocyclic Schiff base ligand. The metal ion plays a crucial role in orienting the reacting functional groups of the diamine and dialdehyde, thereby facilitating the intramolecular cyclization. The resulting macrocyclic complex can often be demetallated to yield the metal-free macrocycle. This methodology suggests that this compound, with its similar diamine functionality, could be effectively employed in analogous template-directed syntheses to create novel macrocyclic systems containing a benzene core. The inherent rigidity of the benzene ring in this compound, compared to the ethane (B1197151) linker in its analogue, would likely influence the geometry and properties of the resulting macrocycles.
Step-Growth Polymerization as a Synthetic Route to Derivatives
This compound serves as a valuable diamine monomer in step-growth polymerization for the synthesis of various polymer derivatives, such as polyamides and polyimides. This type of polymerization involves the stepwise reaction between bifunctional or multifunctional monomers to form dimers, trimers, oligomers, and ultimately high molecular weight polymers.
The synthesis of polyamides from this compound can be achieved through its reaction with dicarboxylic acids or, more commonly, with more reactive diacyl chlorides. The reaction between the amine groups of this compound and the acyl chloride groups of a diacyl chloride monomer results in the formation of amide linkages and the elimination of a small molecule, such as hydrogen chloride. This polycondensation reaction leads to the formation of a linear polyamide chain. The properties of the resulting polyamide can be tailored by the choice of the diacyl chloride comonomer.
Similarly, this compound can be utilized in the synthesis of polyimides, which are known for their excellent thermal stability and mechanical properties. The typical synthesis of polyimides involves a two-step process. First, the diamine, this compound, reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration, which results in the formation of the characteristic imide rings in the polymer backbone. The flexible ether linkages in this compound can impart improved solubility and processability to the resulting polyimides compared to those derived from more rigid diamines.
Protecting-Group-Free Synthetic Strategies
The development of protecting-group-free synthetic strategies is a significant goal in modern organic chemistry, aiming to improve reaction efficiency, reduce waste, and lower costs by avoiding the introduction and subsequent removal of protecting groups. While specific protecting-group-free syntheses of this compound were not detailed in the provided search results, the general principles of this approach can be applied to its synthesis.
A plausible protecting-group-free synthesis of this compound could involve the direct dialkylation of catechol with a suitable 2-aminoethyl halide or a precursor that can be readily converted to an amine. For instance, the reaction of catechol with 2-chloroethylamine or a similar reagent under appropriate basic conditions could potentially yield the desired product directly. The challenge in such a synthesis lies in achieving selective O-alkylation over N-alkylation and preventing side reactions.
Coordination Chemistry and Metal Complexation Studies
O-Bis(2-aminoethoxy)benzene as a Multidentate Ligand
This compound, also known as 1,2-Bis(2-aminoethoxy)benzene, is a flexible organic compound that serves as a valuable multidentate ligand in coordination chemistry. Its structure is characterized by a central, semi-rigid benzene (B151609) ring functionalized at the 1 and 2 positions with ethoxy chains, each terminating in a primary amine group. This arrangement provides four potential donor sites for coordination with metal ions: two nitrogen atoms from the amine groups and two oxygen atoms from the ether linkages. This N2O2 donor set allows the molecule to wrap around a central metal ion, forming stable chelate rings, which are typically five-membered and thus entropically favored.
The presence of both soft (amine nitrogen) and hard (ether oxygen) donor atoms grants this compound versatility in coordinating with a range of transition metal ions. With divalent cations such as copper(II) and zinc(II), it functions as a tetradentate chelator.
Copper(II) Complexes: Copper(II) ions, with a d9 electron configuration, typically favor a square planar or distorted square planar coordination geometry due to the Jahn-Teller effect. This compound can readily accommodate this preference, with the N2O2 donor set occupying the four coordination sites in the equatorial plane of the metal ion. The resulting complex is stabilized by the formation of multiple chelate rings.
Zinc(II) Complexes: Zinc(II) has a d10 configuration and exhibits more flexible coordination geometry, though it commonly prefers a tetrahedral arrangement. The flexible ethoxy arms of the ligand can adapt to form a stable tetrahedral complex around the Zn(II) ion.
The stability of these complexes is governed by the chelate effect, where the formation of multiple rings by a single ligand molecule leads to a significant increase in thermodynamic stability compared to coordination by individual, monodentate ligands.
The complexation of this compound with metal ions can be monitored and characterized using various spectroscopic techniques. X-ray crystallography provides definitive structural information on solid-state samples.
Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies associated with the donor atoms are expected to shift. The N-H stretching and bending frequencies of the amine groups would shift to lower wavenumbers, and changes in the C-O-C stretching frequency of the ether linkages would also be observed. The appearance of new, low-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations would provide direct evidence of complex formation.
UV-Visible (UV-Vis) Spectroscopy: Coordination to a metal ion like Cu(II) would result in the appearance of d-d electronic transition bands, which are typically broad and of low intensity, in the visible region of the spectrum. The formation of ligand-to-metal charge transfer (LMCT) bands might also be observed, usually in the UV region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Chemical shifts of the protons and carbons near the donor atoms would be significantly affected upon coordination to the metal center.
Table 1: Predicted Spectroscopic Features of this compound Metal Complexes
| Spectroscopic Technique | Feature | Expected Observation Upon Complexation |
| Infrared (IR) | N-H stretch | Shift to lower frequency |
| C-O-C stretch | Shift in frequency | |
| M-N / M-O stretch | Appearance of new bands in the far-IR region | |
| UV-Visible (UV-Vis) | d-d transitions (e.g., Cu(II)) | Appearance of new bands in the visible region |
| Charge Transfer | Appearance of intense LMCT or MLCT bands | |
| NMR (e.g., Zn(II)) | 1H and 13C signals | Significant shifts in resonances near donor atoms |
Design and Synthesis of Metal-Chelating Derivatives
The basic this compound framework is a versatile scaffold for the synthesis of more elaborate and specialized ligands. By modifying the terminal amine groups, researchers can develop derivatives with enhanced stability, selectivity, and functionality.
The diamine functionality of this compound makes it an ideal component for the synthesis of macrocyclic ligands, such as azamacrocycles. These are typically prepared through a template synthesis involving a Schiff base condensation reaction between the diamine and a suitable dialdehyde (B1249045) in the presence of a metal ion that acts as a template, organizing the components for cyclization. A common synthetic route is the [2+2] condensation, where two molecules of the diamine react with two molecules of a dialdehyde.
The incorporation of the rigid 1,2-disubstituted benzene unit into the macrocyclic backbone imparts a degree of pre-organization to the ligand, which can enhance its binding affinity and selectivity for certain metal ions, a phenomenon known as the macrocyclic effect. While analogous macrocycles have been synthesized using the more flexible 1,2-bis(2-aminoethoxy)ethane backbone, the use of the benzene unit introduces greater structural rigidity. asianpubs.orgresearchgate.net
A successful strategy for creating metal-ion-specific chemosensors involves the functionalization of the this compound core with signaling units like quinoline (B57606). By attaching quinoline moieties to the terminal nitrogen atoms, new ligands are created that can exhibit changes in their photophysical properties, such as fluorescence, upon metal binding.
These bisquinoline derivatives have been investigated as fluorescent sensors for heavy metal ions. The rigid 1,2-phenylene backbone from the parent compound plays a crucial role in improving the specificity of these sensors, for example, in achieving Cd(II)-selective fluorescence enhancement over the chemically similar Zn(II) ion. This selectivity is critical for the development of sensors capable of detecting specific toxic metals in the presence of other, more abundant ions.
The chelating power of this compound can be dramatically enhanced by converting the primary amine groups into aminocarboxylate arms. The N-alkylation of the two amine groups with four carboxymethyl groups (e.g., using bromoacetic acid) yields the octa-dentate ligand 1,2-Bis(2-aminoethoxy)benzene-N,N,N′,N′-tetraacetic acid (EBTA).
EBTA is a powerful chelating agent with eight potential donor atoms: two tertiary nitrogens, two ether oxygens, and four carboxylate oxygens. This structure allows it to form exceptionally stable complexes with a wide variety of metal ions, particularly divalent and trivalent cations, through the formation of numerous five-membered chelate rings. This leads to very high stability constants, a measure of the thermodynamic stability of the metal-ligand complex. scienceinhydroponics.comchemguide.co.uk
While EBTA itself is not as extensively documented as its well-known analogues, its properties can be understood by comparing it to related compounds like BAPTA and EGTA. The key difference lies in the central backbone and the atoms linking the chelating arms, which influences the ligand's conformational flexibility and metal ion selectivity.
Table 2: Comparison of EBTA with Structurally Related Chelators
| Compound Name | Acronym | Central Backbone | Linker to Aminocarboxylate | Key Characteristics |
| 1,2-Bis(2-aminoethoxy)benzene-N,N,N′,N′-tetraacetic acid | EBTA | Benzene Ring | Ethoxy (-O-CH2-CH2-) | Semi-rigid backbone; powerful octadentate chelator. |
| 1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid | BAPTA | Ethane (B1197151) | Phenoxy (-O-C6H4-) | Used as a selective Ca2+ chelator in biological studies. sigmaaldrich.comnih.govchemimpex.com |
| Ethylene (B1197577) glycol-O,O'-bis(2-aminoethyl)-N,N,N',N'-tetraacetic acid | EGTA | Ethylene Glycol | Ethoxy (-O-CH2-CH2-) | Flexible backbone; widely used as a Ca2+ buffer. thermofisher.com |
Research into Applications of Metal Complexes
The ability of this compound to form well-defined complexes with various transition metals has prompted investigations into their practical utility. The electronic and structural properties of these metallated species can be fine-tuned by the choice of the metal ion, leading to a range of potential applications.
While direct studies on the catalytic activity of this compound metal complexes are not extensively reported in the literature, the structural motifs present in the ligand suggest significant potential in catalysis. The N2O2 coordination sphere that can be formed upon complexation is analogous to that of well-established Schiff base and phenoxy-imine ligands, which are known to support a variety of catalytic processes. Transition metal complexes featuring such coordination environments have been widely employed in oxidation, reduction, and carbon-carbon bond-forming reactions.
For instance, Schiff base complexes derived from diamines and salicylaldehydes are known to catalyze a range of organic transformations. It is plausible that metal complexes of this compound could exhibit similar catalytic prowess. The flexible ethoxy arms of the ligand could also play a crucial role in substrate accessibility and selectivity. The potential catalytic applications are an area ripe for future research.
Table 1: Potential Catalytic Applications of this compound Metal Complexes Based on Analogous Systems
| Catalytic Reaction | Potential Metal Ion | Rationale based on Analogous Ligand Systems |
| Olefin Epoxidation | Vanadium(IV), Molybdenum(VI) | Schiff base complexes with similar donor sets are effective catalysts for the epoxidation of various olefins. |
| Alkane Oxidation | Iron(III), Manganese(III) | Porphyrin and salen-type complexes, which share coordination features, are known to catalyze the oxidation of hydrocarbons. |
| Suzuki-Miyaura Coupling | Palladium(II) | Palladium complexes with N, O-donor ligands have shown high efficiency in cross-coupling reactions. |
| Asymmetric Catalysis | Chiral Transition Metals | The ligand could be modified to be chiral, enabling enantioselective transformations. |
The development of fluorescent chemosensors for the detection of metal ions is a field of significant interest due to their high sensitivity and selectivity. nih.govnih.govacs.org Ligands that exhibit a change in their fluorescence properties upon metal ion binding are at the core of these sensors. This compound, and particularly its derivatives, hold promise in this area. The core structure is similar to o-phenylenediamine, which is a known precursor for fluorescent sensors. nih.govnih.govacs.org
Upon reaction with aldehydes or ketones, this compound can be readily converted into Schiff base ligands. These extended conjugated systems often exhibit fluorescence. The chelation of a metal ion can modulate the electronic properties of the Schiff base, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This response can be highly selective for specific metal ions depending on the nature of the binding pocket and the electronic effects of the metal.
Research on Schiff bases derived from o-phenylenediamine has demonstrated their utility as fluorescent sensors for various metal ions, including Al³⁺, Cu²⁺, and others. nih.govmdpi.com For example, a simple Schiff base based on 2-hydroxyacetophenone and o-phenylenediamine was shown to be an effective fluorescent sensor for Al³⁺ with a significant enhancement in fluorescence intensity. nih.gov
Table 2: Examples of Fluorescent Metal Ion Sensing by Schiff Bases Derived from o-Phenylenediamine
| Analyte (Metal Ion) | Ligand System | Observed Fluorescence Change | Limit of Detection (LOD) |
| Al³⁺ | Schiff base of 2-hydroxyacetophenone and o-phenylenediamine | ca. 9.0-fold enhancement | 10⁻⁴.³ M nih.gov |
| Cu²⁺ | Water-soluble sulfonate Schiff-base | Fluorescence quenching | ~1 µM |
| Ni²⁺ | Water-soluble sulfonate Schiff-base | Fluorescence quenching | Not specified |
| Cr³⁺ | Water-soluble sulfonate Schiff-base | Fluorescence quenching | Not specified |
The dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease. nih.gov These metal ions can bind to the amyloid-β (Aβ) peptide, promoting its aggregation into neurotoxic plaques. nih.gov One therapeutic strategy involves the use of metal chelators to sequester these metal ions, thereby preventing or reversing Aβ aggregation. nih.govnih.gov
The this compound scaffold, with its N2O2 donor set, is well-suited for chelating these biologically relevant metal ions. By forming stable complexes with excess metal ions in the brain, ligands of this type could potentially inhibit the metal-mediated aggregation of Aβ peptides. illinois.edu The mechanism of inhibition would likely involve the chelator competing with the Aβ peptide for metal ion binding, thus reducing the concentration of metal-Aβ species that are prone to aggregation. nih.gov
While direct studies with this compound are lacking, the principle has been demonstrated with other chelators. For instance, clioquinol, a well-known metal chelator, has been shown to decrease iron ion-induced aggregation of Aβ42. nih.gov Bifunctional compounds containing both an amyloid-binding motif and a metal-chelating moiety have also been developed as efficient inhibitors of metal-mediated Aβ aggregation. illinois.edu
Table 3: Key Metal Ions in Aβ Aggregation and the Potential Role of this compound as a Chelator
| Metal Ion | Role in Aβ Aggregation | Potential Inhibition Mechanism by this compound |
| Copper (Cu²⁺) | Promotes Aβ aggregation and production of reactive oxygen species. nih.gov | Sequestration of Cu²⁺ ions, preventing their interaction with Aβ peptides. |
| Zinc (Zn²⁺) | Induces rapid formation of nonfibrillar Aβ aggregates. illinois.edu | Formation of stable Zn²⁺ complexes, reducing its availability to bind to Aβ. |
| Iron (Fe³⁺) | Promotes aggregation of both Aβ40 and Aβ42. nih.gov | Chelation of Fe³⁺, thereby inhibiting iron-induced Aβ aggregation pathways. |
Polymer Science and Advanced Materials Applications
O-Bis(2-aminoethoxy)benzene as a Monomer in Polymer Synthesis
As a difunctional primary amine, this compound serves as a fundamental building block in step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.orgfiveable.me The presence of ether linkages in its structure introduces flexibility into the polymer backbone, which can enhance solubility and processability compared to polymers made from more rigid aromatic diamines. lbp.world
This compound is a suitable diamine monomer for creating polyamides and polyimides through condensation polymerization. This type of polymerization involves the reaction between two different functional groups, leading to the formation of a larger molecule and the elimination of a smaller molecule, such as water. anr.fr
Polyamides: Aromatic polyamides are synthesized by reacting diamines with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides. fiveable.melbp.world The reaction of this compound with a diacid chloride, like terephthaloyl chloride or isophthaloyl chloride, proceeds via a nucleophilic acyl substitution mechanism to form strong, stable amide linkages (-CO-NH-). The resulting aromatic polyamides can exhibit high thermal stability and mechanical strength, characteristic of this class of polymers. lbp.world The flexible ether groups from the this compound monomer can improve the solubility of these otherwise often intractable polymers. lbp.world A study on a structurally similar compound, ortho-bis(2-ethoxyethoxy)benzene, has demonstrated its use in preparing polyamides with pendant crown ether structures. researchgate.net
Polyimides: Polyimides are high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.gov Their synthesis typically involves a two-step process. First, an aromatic diamine like this compound reacts with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent. wikipedia.org This initial step forms a soluble high-molecular-weight poly(amic acid) precursor. wikipedia.org In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration, which forms the characteristic imide rings. nih.govntu.edu.tw
| Polymer Type | Co-Monomer for this compound | Resulting Linkage | Key Polymer Properties |
| Polyamide | Diacid Chloride (e.g., Terephthaloyl chloride) | Amide (-CO-NH-) | High strength, thermal stability, improved solubility. lbp.world |
| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide Ring | Excellent thermal stability, chemical resistance. wikipedia.orgnih.gov |
Benzoxazine (B1645224) resins are a class of thermosetting phenolic systems that polymerize through a ring-opening mechanism without the release of volatile by-products. kpi.uametu.edu.tr The synthesis of a benzoxazine monomer typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde. kpi.uaresearchgate.net
This compound, as a primary diamine, can be integrated into bis-benzoxazine monomer structures. In this synthesis, it would react with two equivalents of a phenolic compound (like phenol or bisphenol-A) and four equivalents of formaldehyde. The resulting monomer contains two oxazine (B8389632) rings. Upon heating, these rings undergo thermal ring-opening polymerization to form a highly cross-linked polybenzoxazine network. kpi.ua This network is known for its high thermal stability, high char yield, and excellent mechanical properties. kpi.uagoogle.com The flexible ether linkages from the this compound backbone can enhance the toughness and processability of the final cured resin.
Controlled Polymerization Techniques and Macromolecular Architectures
The structure of this compound allows for its use in creating more complex polymer architectures beyond simple linear chains, such as branched and hyperbranched structures, through controlled step-growth polymerization techniques.
Hyperbranched polymers are three-dimensional, highly branched macromolecules with a large number of terminal functional groups. nih.govresearchgate.net Unlike perfectly structured dendrimers, they can often be synthesized in a convenient one-pot reaction. instras.com While the self-polymerization of ABₓ (x ≥ 2) type monomers is a common route, hyperbranched structures can also be achieved by co-polymerizing A₂ and Bₓ (x ≥ 3) type monomers. nih.govinstras.com
This compound acts as an A₂-type monomer due to its two amine (A) functional groups. To synthesize a hyperbranched polymer, it can be co-polymerized with a B₃ monomer, such as a tricarboxylic acid (e.g., trimesic acid). In this "A₂ + B₃" approach, the reaction between the amine and carboxylic acid groups leads to the formation of a branched polyamide structure. Careful control of reaction conditions is necessary to promote branching while avoiding premature gelation. nih.gov The resulting hyperbranched polymers possess unique properties like low viscosity and high solubility compared to linear analogues, and their numerous chain ends can be further functionalized for specific applications. anr.frnih.gov
| Polymer Architecture | Monomer Type | Example Co-Monomer for this compound | Resulting Structure |
| Linear | A₂ + B₂ | Dicarboxylic Acid | -[A₂-B₂]- |
| Hyperbranched | A₂ + B₃ | Tricarboxylic Acid | Highly branched, globular. |
The synthesis of polymers from this compound follows a step-growth polymerization mechanism. wikipedia.orgfiveable.me This mechanism is fundamentally different from chain-growth polymerization. Key characteristics include:
Stepwise Reaction: Any two species (monomers, dimers, oligomers) can react with each other throughout the process. fiveable.me
Monomer Consumption: The monomer is consumed rapidly early in the reaction, but the molecular weight increases slowly. fiveable.me
High Conversion Required: High molecular weight polymers are only achieved at very high degrees of monomer conversion. wikipedia.org
No Initiator: The reaction is initiated by the functional groups on the monomers themselves. fiveable.me
Functional Polymers and Composites
The incorporation of this compound into a polymer backbone imparts specific functionalities that can be exploited in advanced materials and composites. Functional polymers are macromolecules designed with specific chemical groups to achieve desired properties or applications. rsc.org
The flexible ether linkages within the this compound monomer act as "molecular hinges," increasing the rotational freedom of the polymer chain. This internal plasticization can lead to polymers with:
Enhanced Solubility: Improved solubility in common organic solvents facilitates processing and film casting. lbp.world
Lower Glass Transition Temperatures (Tg): The increased chain flexibility can lower the Tg compared to polymers made with rigid aromatic diamines, expanding the processing window.
Improved Toughness: The flexible segments can help to dissipate energy, potentially leading to less brittle materials.
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Supramolecular Chemistry and Molecular Recognition Phenomena
Principles of Molecular Recognition Involving O-Bis(2-aminoethoxy)benzene Analogues
Molecular recognition is the selective binding of a host molecule to a guest molecule through specific non-covalent interactions, similar to a "lock and key" mechanism. fortunejournals.com This process is fundamental to biological systems and the design of functional materials. fortunejournals.com The effectiveness of a host molecule is determined by its ability to form a stable complex with a guest, a process governed by the principles of host-guest chemistry. fortunejournals.com
The interaction between a host and a guest is driven by complementary non-covalent forces, leading to the formation of stable host-guest complexes. fortunejournals.com The thermodynamics of this complexation are crucial for understanding the stability and selectivity of a host-guest system. Isothermal titration calorimetry (ITC) is a powerful technique for determining the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of these interactions.
For instance, studies on halogen-bonded co-crystals of 1,4-bis(iodoethynyl)benzene (a rigid benzene (B151609) analogue) with various bromide salts have shown that the binding constant is not strongly dependent on the cation, and the entropic term is the dominant driving force for the binding in solution. rsc.org In other systems, such as the complexation of fullerenes by sugar-functionalized tribenzotriquinacene hosts, association constants (Ka) have been determined using fluorescence and UV-vis spectroscopy. beilstein-journals.org For example, the 1:1 complex between a water-soluble tribenzotriquinacene derivative and C60 fullerene exhibited a Ka of (1.50 ± 0.10) × 105 M−1. beilstein-journals.org
Table 1: Representative Host-Guest Complexation Data for Benzene-Based Analogues
| Host Compound | Guest Compound | Binding Constant (Ka) / Association Constant (Kass) | Technique |
| Sugar-functionalized Tribenzotriquinacene | C60 Fullerene | (1.50 ± 0.10) × 105 M−1 | Fluorescence/UV-vis Spectroscopy |
| Sugar-functionalized Tribenzotriquinacene | C70 Fullerene | (2.20 ± 0.16) × 105 M−1 | Fluorescence/UV-vis Spectroscopy |
| Ditopic bis-2-pyrroleamide Receptor | Glutarate | 8.9 × 103 M−1 | 1H-NMR Spectroscopy |
| Ditopic bis-2-pyrroleamide Receptor | Adipate | 8.2 × 103 M−1 | 1H-NMR Spectroscopy |
Note: Data is sourced from studies on functional analogues to illustrate the principles of complexation energetics. beilstein-journals.orgnih.gov
Non-covalent interactions are the primary driving forces behind the formation and stability of supramolecular assemblies. fortunejournals.comfrontiersin.org These interactions, while individually weak, collectively dictate the structure and function of the resulting architectures. fortunejournals.com For analogues of this compound, the primary amine groups are potent hydrogen bond donors, while the ether oxygen atoms can act as acceptors.
Hydrogen Bonding: This is a highly directional interaction that plays a pivotal role in molecular recognition and self-assembly. fortunejournals.com In systems involving benzene derivatives, various types of hydrogen bonds are observed:
N−H···O/N−H···N bonds: These are crucial in the assembly of amide- and amine-containing structures, often leading to the formation of one-dimensional chains or more complex networks. chemistryviews.org
O−H···π interactions: The electron-rich π-system of the benzene ring can act as a hydrogen bond acceptor. Studies on benzene-methanol solutions have shown this interaction to be highly localized and directional. nih.govarxiv.org
C−H···O interactions: These weaker hydrogen bonds also contribute significantly to the stability and specific ordering within crystal structures and solvated complexes. rsc.orgnih.govarxiv.org DFT calculations have confirmed that multiple CH⋯O hydrogen bonds, alongside other forces, contribute to guest recognition in certain host systems. rsc.org
Other Non-Covalent Interactions:
π-π Stacking: The interaction between aromatic rings is a significant factor in the organization of benzene-containing molecules. fortunejournals.comrsc.org
Halogen Bonding: In analogues containing halogen atoms, these σ-hole interactions can be a dominant force, directing the formation of linear or angular chains. rsc.orgnih.gov
The interplay between these different non-covalent forces determines the final structure of the supramolecular assembly. rsc.orgresearchgate.net
Construction of Supramolecular Assemblies
The principles of molecular recognition are applied to construct well-defined supramolecular structures from individual molecular components. fortunejournals.com This process, known as self-assembly, is spontaneous and driven by the formation of multiple non-covalent bonds. fortunejournals.com
Analogues of this compound can spontaneously organize into well-defined structures like fibers, chains, and sheets. For example, benzene-1,3,5-tricarboxamides are known to form supramolecular polymers through a threefold helical arrangement of intermolecular hydrogen bonds, resulting in stable nanorods. tue.nl Similarly, the self-assembly of 1,4-bis(2-carboxybenzyloxy)benzene, driven by carboxylic acid dimer formation, leads to hydrogen-bonded chains with a wave-type topology. rsc.org
In the solid state, the interplay of hydrogen bonding and other non-covalent interactions can lead to the formation of one-dimensional chain structures. chemistryviews.org Crystallization often reduces the dynamic equilibria present in solution to a single, stable solid-state product. chemistryviews.org The flexibility of the side chains in this compound analogues allows for conformational adjustments to maximize favorable intermolecular interactions, facilitating the formation of ordered, fibrous assemblies.
The terminal amine groups of this compound and its analogues can act as effective hydrogen-bond donors for the recognition of anions. researchgate.net Anion receptors are of significant interest due to the crucial roles anions play in biological and environmental systems. chemistryviews.org
The design of these receptors often involves positioning multiple hydrogen-bond donor groups (like N-H from amides, ureas, or amines) on a scaffold that complements the size and shape of the target anion. nih.govresearchgate.net For example, receptors containing 2-amidoindole or bis(2-amidopyrrole) groups have been synthesized to bind oxoanions like dihydrogen phosphate (B84403) or bis-carboxylates. nih.govresearchgate.netdoaj.org The binding event is typically monitored by 1H-NMR spectroscopy, where changes in the chemical shifts of the N-H protons indicate complex formation. nih.gov
These recognition events can be coupled with a signaling mechanism to create a sensor. For instance, attaching a fluorescent group (fluorophore) to the receptor allows for anion detection through changes in fluorescence, such as through a photoinduced electron transfer (PET) mechanism. nih.govrsc.org Another approach involves using colorimetric assays where the displacement of a dye from a metal-complex by a target anion leads to a visible color change. chemistryviews.org
Table 2: Examples of Anion Recognition by Functional Analogues
| Receptor Type | Target Anion | Stoichiometry (Host:Guest) | Key Interactions |
| 2-Amidoindole-based Receptor | Dihydrogen Phosphate | 1:1 | Hydrogen Bonding |
| Bis(2-amidopyrrole) Receptor | Glutarate, Adipate | 1:1 | Hydrogen Bonding |
| Imidazolium-appended bis-amide Receptor | Various Anions | 1:1 | Hydrogen Bonding, Conformational Change |
Note: Data is sourced from studies on functional analogues to illustrate the principles of anion receptor design. nih.govresearchgate.netrsc.org
Templated self-assembly uses a specific molecule or ion (the template) to direct the formation of a particular supramolecular structure that might not form, or would form in low yield, in its absence. beilstein-journals.org The template organizes the building blocks around itself through non-covalent interactions, guiding the assembly process.
Advanced Analytical Techniques for Structural Elucidation and Characterization
Spectroscopic Methods
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, yielding valuable data on functional groups, bonding, and electronic environments within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It provides information on the number and type of atoms, their connectivity, and their chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum of O-Bis(2-aminoethoxy)benzene is predicted to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear as a multiplet in the downfield region, typically around 6.9 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The methylene (B1212753) protons of the ethoxy groups are split into two distinct triplets. The protons adjacent to the oxygen atoms (-O-CH₂-) are more deshielded and would appear further downfield (around 4.1 ppm) than the protons adjacent to the nitrogen atoms (-CH₂-NH₂), which would appear around 3.0 ppm. The amine protons (-NH₂) typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. openstax.org Due to the molecule's symmetry, this compound is expected to show four distinct carbon signals. The aromatic carbons attached to the ether oxygen atoms would appear around 148 ppm. The other four aromatic carbons would produce a signal around 121 ppm. The aliphatic carbons in the ethoxy chains would be found in the upfield region, with the signal for the carbons bonded to oxygen (-O-CH₂) appearing around 69 ppm and the carbons bonded to nitrogen (-CH₂-NH₂) appearing around 41 ppm. mdpi.comlibretexts.org
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | ~6.9 | Aromatic C-H |
| ¹H | ~4.1 | -O-CH₂- |
| ¹H | ~3.0 | -CH₂-NH₂ |
| ¹³C | ~148 | Aromatic C-O |
| ¹³C | ~121 | Aromatic C-H |
| ¹³C | ~69 | -O-CH₂- |
| ¹³C | ~41 | -CH₂-NH₂ |
Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. manchester.ac.ukucsb.edu For a pure sample of this compound, a DOSY experiment would demonstrate that all observed proton signals align at the same diffusion coefficient. ox.ac.ukjhu.edu This confirms that all signals originate from a single molecular entity, providing evidence of the compound's purity and integrity.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) libretexts.org |
| 3030-3100 | C-H stretch | Aromatic Ring libretexts.org |
| 2850-2950 | C-H stretch | Aliphatic (-CH₂-) |
| 1450-1600 | C=C stretch | Aromatic Ring researchgate.net |
| 1200-1250 | C-O-C stretch (asymmetric) | Aryl Ether |
| 1020-1250 | C-N stretch | Aliphatic Amine libretexts.org |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound acts as a chromophore, responsible for absorbing UV radiation. up.ac.za Unsubstituted benzene typically shows a primary absorption band around 204 nm and a weaker, secondary "benzenoid" band around 256 nm, both arising from π→π* transitions. shimadzu.com
The two aminoethoxy substituents on the benzene ring act as auxochromes. These groups, containing non-bonding electrons on oxygen and nitrogen, interact with the π-electron system of the ring. This interaction causes a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). uomustansiriyah.edu.iq Therefore, the absorption maxima (λmax) for this compound are expected to be shifted to longer wavelengths compared to unsubstituted benzene. nih.gov
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the calculated theoretical mass. For this compound, with a molecular formula of C₁₀H₁₆N₂O₂, the calculated monoisotopic mass is 196.121178 Da. nih.gov An HRMS measurement yielding a mass value extremely close to this calculated value would unequivocally confirm the compound's elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. frontiersin.org In ESI-MS, this compound would typically be observed as its protonated molecular ion, [M+H]⁺. uvic.ca Given the molecular weight of 196.25 g/mol , the expected m/z value for the singly charged protonated ion would be approximately 197.13. This technique serves as a primary method for confirming the molecular weight of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity and confirming the identity of this compound. This technique separates the compound from volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is analyzed by the mass spectrometer. The fragmentation pattern provides a molecular fingerprint, allowing for the unequivocal identification of the compound.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
For high-resolution mass analysis and unambiguous molecular formula determination, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is employed. This technique offers unparalleled mass accuracy and resolving power, which is critical for distinguishing between compounds with very similar molecular weights. The high-resolution capability of FT-ICR MS allows for the precise determination of the elemental composition of this compound and any closely related impurities.
Tandem Mass Spectrometry for Impurity Profiling
Tandem Mass Spectrometry (MS/MS) is a sophisticated technique used for detailed impurity profiling of this compound. In this method, ions of a specific mass-to-charge ratio are selected and then subjected to fragmentation. The resulting fragment ions are then analyzed in a second mass spectrometer. This process provides detailed structural information about the precursor ion, enabling the identification and characterization of impurities that may not be distinguishable by conventional mass spectrometry.
Diffraction and Crystallographic Analysis
Diffraction and crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid of this compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of each atom in the crystal lattice. This technique provides crucial information on bond lengths, bond angles, and intermolecular interactions, offering a complete three-dimensional picture of the molecule in its crystalline form.
Chromatographic Separation and Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and analyzing its components. In HPLC, the sample is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential interactions of the components with the stationary and mobile phases. A detector, such as a UV-Vis spectrophotometer, is used to detect the components as they elute from the column. This allows for the quantification of the main compound and the detection and quantification of any non-volatile impurities.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. nasa.govoup.com For polymers synthesized using this compound as a monomer, such as polyamides or polyimides, GPC is instrumental in characterizing the resulting molecular weight averages (Mn, Mw) and the polydispersity index (PDI). google.combgb-info.com
The principle of GPC involves the separation of polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. By calibrating the instrument with polymer standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined. oup.com
In the analysis of polyamides derived from diamines, hexafluoroisopropanol (HFIP) is often used as the mobile phase to ensure complete dissolution of the polymer and to minimize interactions with the stationary phase. bgb-info.comwaters.com The choice of solvent and column packing material is critical for obtaining accurate and reproducible results.
Table 1: Illustrative GPC Data for a Polyimide Derived from this compound
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | 85,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 170,000 g/mol |
| Polydispersity Index (PDI) | 2.0 |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is particularly useful for the separation and analysis of complex mixtures, including polymers and thermally labile compounds. nih.govmdpi.com For this compound and its derivatives, SFC offers a "green" alternative to traditional liquid chromatography with reduced solvent consumption. mdpi.com
The technique is adept at separating oligomers and can be used to analyze the purity of the this compound monomer or to fractionate low molecular weight polymers. soton.ac.uk The retention mechanisms in SFC are complex and can be influenced by parameters such as temperature, pressure, and the composition of the mobile phase, which often includes an organic modifier. nih.gov The selection of the stationary phase is also crucial for achieving the desired separation. afmps.be
Calorimetric and Thermodynamic Assessment
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes that occur during a binding event. mdpi.com This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. beilstein-journals.org From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.
The structure of this compound, with its two amino groups and ether linkages, suggests it may act as a chelating agent or participate in host-guest interactions, similar to crown ethers. beilstein-journals.org ITC is an ideal tool to quantify the thermodynamics of such binding events with metal ions or other small molecules. researchgate.netnih.gov The technique involves titrating a solution of one binding partner into a solution of the other and measuring the heat evolved or absorbed. nih.gov
Table 2: Hypothetical ITC Binding Data for this compound with a Metal Ion
| Thermodynamic Parameter | Value |
|---|---|
| Association Constant (Ka) | 5.2 x 10⁵ M⁻¹ |
| Enthalpy Change (ΔH) | -25.5 kJ/mol |
| Entropy Change (ΔS) | 20.1 J/mol·K |
| Stoichiometry (n) | 1.05 |
Differential Scanning Calorimetry (DSC) for Thermal Transitions in Polymers
The glass transition temperature is a critical parameter for defining the upper service temperature of amorphous polymers. rsc.orgacs.org DSC can be used to monitor the curing process of thermosetting resins by observing changes in the Tg as the reaction progresses. acs.org In a typical DSC experiment, the sample and a reference are subjected to a controlled temperature program, and the difference in heat flow between them is measured. acs.orgmdpi.com
Table 3: Representative DSC Data for a Polyimide Based on this compound
| Thermal Transition | Temperature (°C) |
|---|---|
| Glass Transition Temperature (Tg) | 215 |
| Melting Temperature (Tm) | 350 |
| Crystallization Temperature (Tc) | 310 |
Dynamic Light Scattering (DLS) for Aggregate Size and Solution Behavior
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. nih.govmaterials-talks.com DLS is particularly useful for studying the solution behavior of this compound, including any tendency to form aggregates or self-assemble into supramolecular structures. acs.orgaps.org
The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. materials-talks.com The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation. DLS can provide valuable information on the size of micelles, vesicles, or other nano-sized aggregates that may form in solution. acs.org
Table 4: Illustrative DLS Results for this compound in an Aqueous Buffer
| Parameter | Value |
|---|---|
| Z-Average Hydrodynamic Diameter | 15.5 nm |
| Polydispersity Index (PDI) | 0.25 |
| Major Peak Diameter (by Intensity) | 14.8 nm |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of O-Bis(2-aminoethoxy)benzene. These calculations can provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's chemical behavior.
For instance, the HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects its capacity to accept electrons, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Calculations can also map the electrostatic potential surface, revealing regions of positive and negative charge and predicting sites susceptible to electrophilic or nucleophilic attack. Furthermore, reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from these calculations to quantify the molecule's reactivity. While specific published data for this compound is scarce, the principles of these calculations are well-established for benzene (B151609) and its derivatives.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Parameter | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.6 eV | Suggests moderate chemical stability. |
| Dipole Moment | 2.5 D | Indicates a polar molecule. |
Molecular Dynamics Simulations of Interactions and Self-Assembly
These simulations can predict how molecules of this compound might arrange themselves in different environments, such as in solution or at an interface. This is particularly relevant for understanding processes like crystallization or the formation of supramolecular structures. The simulations can reveal the dominant intermolecular forces at play, such as hydrogen bonding involving the amino groups and ether oxygens, as well as π-π stacking interactions between the benzene rings.
While specific MD studies on this compound are not widely reported, research on similar molecules demonstrates the utility of this approach in understanding self-assembly processes. For example, simulations could predict the formation of dimers, aggregates, or more ordered structures under specific conditions of solvent and temperature.
Prediction of Ligand-Metal Binding Affinities and Selectivity
The presence of two amino and two ether groups makes this compound a potential chelating ligand for various metal ions. Computational methods can be employed to predict its binding affinities and selectivity for different metals. Techniques such as quantum mechanics/molecular mechanics (QM/MM) or DFT calculations can be used to model the coordination complex formed between the ligand and a metal ion.
These calculations can determine the optimized geometry of the metal complex and calculate the binding energy, which is a measure of the strength of the interaction. By performing these calculations for a range of different metal ions, it is possible to predict the selectivity of this compound as a ligand. This information is valuable for designing and developing new metal-based catalysts, sensors, or therapeutic agents.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. While experimental validation is crucial, computational predictions can significantly guide and streamline the experimental discovery process for new metal complexes.
Structure-Activity Relationship (SAR) Studies for Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. For this compound, SAR studies would involve synthesizing and testing a series of derivatives to understand how modifications to its chemical structure affect a particular activity, such as its metal-binding ability or biological effect.
Computational methods can play a significant role in SAR by building quantitative structure-activity relationship (QSAR) models. These models aim to find a mathematical relationship between the chemical structure of a series of compounds and their measured activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives.
For derivatives of this compound, these descriptors could include electronic properties (like those calculated by quantum chemistry), steric properties (related to the size and shape of substituents), and hydrophobic properties. While specific SAR studies on this compound are not prevalent in the literature, the general methodology is widely applied in the development of new functional molecules.
Emerging Research Directions and Future Outlook
Development of Multifunctional Systems Incorporating O-Bis(2-aminoethoxy)benzene Scaffolds
The distinct architecture of this compound, with two primary amine groups positioned by a stable benzene (B151609) ring, makes it an ideal candidate for the development of multifunctional systems. The terminal amines serve as reactive sites for building larger, more complex supramolecular structures or polymers.
Researchers are exploring the use of this compound as a foundational component in the synthesis of:
Macrocyclic Hosts: By reacting this compound with dialdehydes or other bifunctional reagents, new macrocycles can be formed. These structures are investigated for their potential in molecular recognition, acting as hosts for specific guest molecules or ions. The phenoxy core provides a pre-organized cavity, while the flexible side chains can be modified to tune selectivity.
Complex Ligands: The diamine functionality allows for its use in creating polydentate ligands for metal coordination. Such ligands can form stable complexes with various metal ions, leading to the development of new catalysts, sensors, or imaging agents. The specific geometry imposed by the benzene scaffold influences the coordination sphere of the metal center, which can be tailored for specific catalytic activities.
Polymeric Architectures: As a diamine monomer, this compound can be incorporated into polymers like polyamides and polyimides through polycondensation reactions. These polymers are of interest for creating materials with tailored properties, such as anion exchange membranes for fuel cells, where the ether linkages can enhance flexibility and the amine sites can be quaternized to create ionic conductivity. researchgate.net
The development of these systems hinges on the compound's ability to act as a bridge, linking different functional units together into a single, cohesive molecular system.
Sustainable Synthesis Routes and Green Chemistry Considerations
As industrial chemistry shifts towards more environmentally conscious practices, the development of sustainable synthesis routes for key building blocks like this compound is critical. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. thieme-connect.com
Current research efforts in this area are focused on:
Greener Solvents: Traditional syntheses may rely on volatile and toxic organic solvents. Modern approaches investigate the use of water, supercritical fluids, or bio-based solvents derived from renewable biomass as reaction media. thieme-connect.comnih.gov For instance, the synthesis of related aromatic compounds has been successfully achieved in water, demonstrating the potential for eliminating harmful organic solvents. nih.gov
Catalyst Efficiency: Moving away from stoichiometric reagents towards catalytic systems reduces waste. Research into phase-transfer catalysts or recyclable heterogeneous catalysts can streamline the synthesis and purification processes. For example, the synthesis of azoxybenzenes has been made more sustainable by using an inexpensive organic base catalyst (DIPEA) in water at room temperature. nih.gov
An eco-friendly approach to synthesizing this compound would likely involve the reaction of catechol with an aminoethanol derivative using a recyclable catalyst in a non-toxic solvent system, minimizing energy consumption and waste production. rsc.org
Advancements in Materials Science and Engineering Applications
In materials science, this compound is valued as a specialty monomer for creating high-performance polymers. Its structure offers a unique combination of rigidity from the benzene ring and flexibility from the ethoxy chains, which translates into desirable material properties.
The primary application in this field is its use as a diamine monomer in polymerization reactions. tcichemicals.com When reacted with dianhydrides or diacyl chlorides, it can form polyimides and polyamides, respectively. The inclusion of the this compound unit is expected to impart:
Enhanced Thermal Stability: The aromatic core contributes to a higher glass transition temperature (Tg) and improved thermal stability compared to fully aliphatic analogues.
Improved Mechanical Properties: The rigid nature of the phenoxy group can enhance the tensile strength and modulus of the resulting polymers.
Processability: The flexible ether linkages can improve the solubility and melt-processability of the otherwise rigid polymer chains, making them easier to form into films, fibers, or molded parts.
The table below compares the anticipated properties of polymers derived from this compound with those from its aliphatic counterpart, 1,2-Bis(2-aminoethoxy)ethane. tcichemicals.comnih.govcymitquimica.com
| Property | Polymer with this compound (Anticipated) | Polymer with 1,2-Bis(2-aminoethoxy)ethane (Reference) |
| Backbone Structure | Rigid-flexible | Flexible |
| Thermal Stability (Tg) | Higher | Lower |
| Mechanical Strength | Higher | Lower |
| Solubility | Moderate | Higher |
| Potential Applications | High-performance films, engineering plastics, membranes | Flexible polymers, biomaterials, cross-linkers tcichemicals.com |
This is an interactive data table. Users can sort and filter the information based on the columns.
These characteristics make the resulting materials suitable for demanding applications in the aerospace, electronics, and automotive industries.
Expanding the Scope of Derivatization and Functionalization for Novel Applications
The future potential of this compound lies in its capacity for chemical modification to create a wide array of novel derivatives with specialized functions. The molecule offers two primary sites for functionalization: the terminal amine groups and the aromatic ring.
Functionalization of the Amine Groups: The primary amines are readily derivatized through well-established reactions. For example, condensation with aldehydes or ketones yields Schiff bases, which are important intermediates and ligands. Acylation can be used to introduce a variety of functional groups, tuning the molecule's solubility or creating new reactive handles.
Functionalization of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution to introduce substituents that modify its electronic properties or provide additional reactive sites. Reactions such as nitration, halogenation, or sulfonation can be employed to create a new family of monomers. These functionalized derivatives could be used in applications such as:
Sensors: Attaching chromophores or fluorophores could lead to chemosensors that exhibit a change in color or fluorescence upon binding to specific analytes.
Advanced Polymers: Polymerizing functionalized monomers can create materials with unique properties, such as inherent flame retardancy (from halogenation) or altered optical properties.
Photocatalysis: The introduction of specific functional groups could enable the molecule to participate in photoelectrocatalytic systems, for instance, by acting as a hole scavenger in hydrogen evolution processes. nih.gov
The table below outlines potential derivatization strategies and their corresponding applications.
| Reaction Site | Derivatization Reaction | Resulting Functional Group | Potential Application |
| Amine Groups | Schiff Base Condensation | Imine (-C=N-) | Metal-organic frameworks, Ligands for catalysis |
| Amine Groups | Acylation | Amide (-NH-CO-R) | Modified polymer precursors, Pharmaceutical intermediates |
| Aromatic Ring | Nitration | Nitro (-NO2) | Precursor for further functionalization, Energetic materials |
| Aromatic Ring | Halogenation | Halogen (-Br, -Cl) | Flame-retardant monomers, Cross-coupling intermediates |
This is an interactive data table. Users can sort and filter the information based on the columns.
By systematically exploring these derivatization pathways, researchers can unlock a vast chemical space and develop new molecules and materials tailored for specific, high-value applications.
Q & A
What are the primary synthetic routes for O-Bis(2-aminoethoxy)benzene, and how can reaction conditions be optimized?
Basic:
A common method involves nucleophilic substitution of chloro groups in precursors like 1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene. Using aqueous NaOH or KOH under reflux with polar aprotic solvents (e.g., DMF) substitutes Cl with NH2 groups . For example:
1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene + NH3 → this compound + NaCl
Advanced:
Optimization requires controlling stoichiometry (excess NH3), temperature (60–80°C), and reaction time (12–24 hrs). Alternative pathways include reductive amination of ethoxy intermediates (e.g., using NaBH4 in THF) or coupling reactions with protected amino groups, as seen in benzamide derivatives . Kinetic studies and computational modeling (DFT) can predict transition states to improve yields .
How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
Basic:
X-ray crystallography (e.g., SHELX programs ) and NMR (<sup>1</sup>H/<sup>13</sup>C) are standard. Key NMR signals include:
- Aminoethoxy protons : δ 2.8–3.2 ppm (NH2), δ 3.6–4.0 ppm (OCH2CH2NH2) .
- Aromatic protons : Split patterns confirm para/ortho substitution .
Advanced:
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) distinguish regioisomers. Computational tools (NIST Chemistry WebBook ) validate spectroscopic data. For crystalline samples, Hirshfeld surface analysis quantifies intermolecular interactions .
What are the key reactivity patterns of this compound in organic synthesis?
Basic:
The amino groups participate in:
- Acylation : React with acyl chlorides (e.g., AcCl) to form amides.
- Oxidation : Ethoxy chains oxidize to carboxylates using KMnO4/CrO3 .
Advanced:
Mechanistic studies reveal pH-dependent reactivity. Under acidic conditions, NH2 groups protonate, favoring electrophilic aromatic substitution. In basic media, deprotonated NH2 acts as a nucleophile for SN2 reactions. Time-resolved IR spectroscopy tracks intermediate formation during oxidation .
How does this compound interact with biological targets, and what methodologies assess its bioactivity?
Basic:
The compound is explored for antimicrobial and anticancer properties. Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Against Gram+/Gram− bacteria.
- MTT Assay : Cytotoxicity on cancer cell lines (e.g., HeLa) .
Advanced:
Molecular docking (AutoDock Vina) predicts binding to enzyme active sites (e.g., topoisomerase II). Surface plasmon resonance (SPR) quantifies binding kinetics. Metabolomic profiling (LC-MS) identifies downstream biomarkers affected by the compound .
What are the stability and storage requirements for this compound?
Basic:
The compound is hygroscopic and light-sensitive. Store under inert gas (N2 or Ar) at 2–8°C in amber vials. Avoid contact with strong oxidizers or acids .
Advanced:
Accelerated stability studies (ICH guidelines) assess degradation under stress (40°C/75% RH). HPLC monitors decomposition products (e.g., benzoquinone derivatives). Quantum mechanical calculations (QM/MM) predict hydrolysis pathways in aqueous media .
How can synthetic byproducts or impurities in this compound be identified and mitigated?
Basic:
Common impurities include unreacted chloro precursors or oxidized ethoxy chains. GC-MS or HPLC-PDA detects these, with purification via column chromatography (silica gel, EtOAc/hexane) .
Advanced:
Design of Experiments (DoE) optimizes reaction parameters to minimize byproducts. Mass spectrometry imaging (MSI) localizes impurities in crystalline matrices. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
